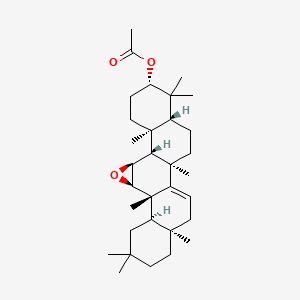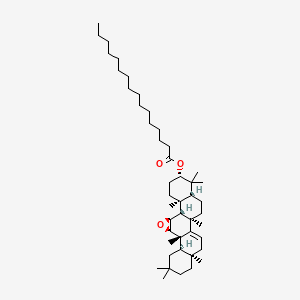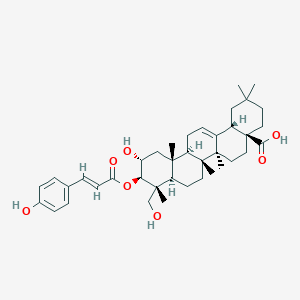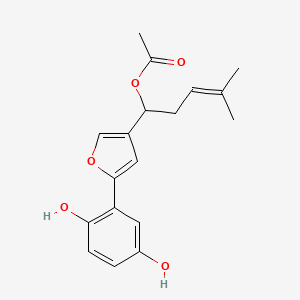
JWH 203 N-pentanoic acid metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 203 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 203 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the central (CB1) and peripheral (CB2) receptors, respectively. Similar to the related 2/'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 CB receptors (JWH 250 Kis = 11 and 33 nM, respectively). JWH 203 N-(5-hydroxypentyl) metabolite is expected to be a metabolite of JWH 203 that would be detectable both in serum and in urine. JWH 203 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 8.0 nM) and the peripheral CB2 receptor (Ki = 7.0 nM).. JWH 203 N-pentanoic acid metabolite is an expected metabolite of JWH 203, based on the metabolism of similar compounds. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism : JWH-018, a synthetic cannabinoid closely related to JWH-203, shows multiexponential decline and slow terminal elimination after inhalation, indicating potential accumulation in chronic users. Its pentanoic acid metabolite is significant in serum concentrations post-inhalation, suggesting its importance in pharmacokinetic studies (Toennes et al., 2017).
Doping Control Analysis : In equine doping control, the detection of JWH-250 metabolites, including the N-pentanoic acid variant, is crucial. This study developed a method for confirming the presence of these metabolites in equine urine, highlighting the applicability of these metabolites in sports doping analysis (You et al., 2018).
Detection in Biological Samples : The analysis of JWH-018 and its metabolites, including the pentanoic acid variant, in urine post-inhalation provides insights into the excretion patterns of synthetic cannabinoids, which is essential for forensic and clinical toxicology (Toennes et al., 2018).
Forensic Science Applications : The study of urinary metabolites of synthetic cannabinoids, including JWH-203, using GC-MS and LC-MS/MS, assists in confirming ingestion and understanding the excretion patterns, important for forensic investigations (Kavanagh et al., 2013).
Metabolite Analysis for Impaired Driving Cases : The presence of synthetic cannabinoid metabolites, including JWH-018 N-pentanoic acid, in urine samples of individuals suspected of driving impaired, highlights the significance of these metabolites in legal and forensic contexts (Davies et al., 2016).
Sensor Development for Detection : Development of a quartz crystal microbalance (QCM) sensor system for sensitive and label-free detection of synthetic cannabinoids, including JWH-018 pentanoic acid, in urine, demonstrates the application of these metabolites in developing novel detection technologies (Battal et al., 2018).
Propriétés
Nom du produit |
JWH 203 N-pentanoic acid metabolite-d5 |
|---|---|
Formule moléculaire |
C21H15D5ClNO3 |
Poids moléculaire |
374.9 |
InChI |
InChI=1S/C21H20ClNO3/c22-18-9-3-1-7-15(18)13-20(24)17-14-23(12-6-5-11-21(25)26)19-10-4-2-8-16(17)19/h1-4,7-10,14H,5-6,11-13H2,(H,25,26)/i2D,4D,8D,10D,14D |
Clé InChI |
VFGXRQTXBKIHBH-JKOMNXMKSA-N |
SMILES |
O=C(CC1=C(Cl)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonymes |
5-(3-(2-(2-chlorophenyl)acetyl)-1H-indol-1-yl)pentanoic acid-2,4,5,6,7-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)





